molecular formula C13H17NO2 B14355864 2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 96227-33-7

2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14355864
CAS No.: 96227-33-7
M. Wt: 219.28 g/mol
InChI Key: MDTGTKXNOCMRAT-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a phenyl ring, as well as a dimethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 3-methoxy-5-methylphenyl derivatives with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions on the phenyl ring can produce a wide range of substituted derivatives.

Scientific Research Applications

2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring, as well as the oxazole ring, contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but lacks the oxazole ring.

    3-Methoxy-5-methylphenylboronic acid: Contains similar functional groups but has a boronic acid moiety instead of the oxazole ring.

    3-Methoxy-5-methylphenylmethanol: Similar structure but with a hydroxyl group instead of the oxazole ring.

Uniqueness

2-(3-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

96227-33-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H17NO2/c1-9-5-10(7-11(6-9)15-4)12-14-13(2,3)8-16-12/h5-7H,8H2,1-4H3

InChI Key

MDTGTKXNOCMRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2=NC(CO2)(C)C

Origin of Product

United States

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